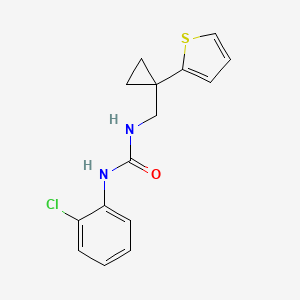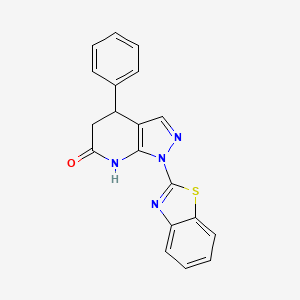![molecular formula C8H13BClNO2 B2582445 4-[(甲基氨基)甲基]苯基硼酸盐酸盐 CAS No. 2304634-16-8](/img/structure/B2582445.png)
4-[(甲基氨基)甲基]苯基硼酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[(Methylamino)methyl]phenylboronic acid hydrochloride” is a chemical compound with the molecular formula C8H13BClNO2 . It is a derivative of phenylboronic acid, which is often used in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. Protodeboronation of pinacol boronic esters is one method that has been reported . This process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of “4-[(Methylamino)methyl]phenylboronic acid hydrochloride” can be represented by the linear formula (CH3)2NC6H4B(OH)2 . The molecular weight of this compound is 165.00 .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. For instance, they can undergo Suzuki-Miyaura cross-coupling reactions . In addition, they can participate in protodeboronation reactions .科学研究应用
BODIPY 染料的合成
含有苯基硼酸 (PBA) 的 BODIPY 染料是使用 4-[(甲基氨基)甲基]苯基硼酸盐酸盐合成的 . 这些染料有效地融合了 3,5-二氯-BODIPY 衍生物的多功能性和 PBA 部分的受体样能力 .
抗体聚糖结构域的束缚
合成的 PBA-BODIPY 染料已被用作功能性和模块化的荧光工具,用于束缚抗体的聚糖结构域 . 这具有潜在的生物分析应用,如通过测量与抗体聚糖链的结合来评估 .
多层薄膜的形成
使用 4-[(甲基氨基)甲基]苯基硼酸盐酸盐合成了苯基硼酸功能化聚(酰胺胺) 的共聚物,其在伯胺或醇侧基的含量不同 . 这些共聚物用于与聚乙烯醇和硫酸软骨素形成多层 .
用于生物医学应用的生物相容性材料
基于硼酸功能化聚(酰胺胺) 的多层薄膜是用于生物医学应用的有希望的生物相容性材料 . 它们可用于支架或植入物上的药物释放表面 .
糖传感器
4-[(甲基氨基)甲基]苯基硼酸盐酸盐已被用于制备改性的还原石墨烯复合材料 . 该材料用作糖传感器来检测果汁中的分析物 .
NADH 和 H2O2 的检测
使用 4-[(甲基氨基)甲基]苯基硼酸盐酸盐制备了吸附有氨基苯酚的改性碳电极 . 该电极用于检测 NADH 和 H2O2 .
安全和危害
未来方向
作用机制
Target of Action
The primary target of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-[(Methylamino)methyl]phenylboronic acid hydrochloride interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound’s success in the suzuki–miyaura coupling reaction is attributed to its stability, readiness of preparation, and environmentally benign nature .
Result of Action
The molecular and cellular effects of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride’s action are primarily seen in its ability to facilitate the Suzuki–Miyaura coupling reaction . This results in the formation of new carbon–carbon bonds, which are fundamental to the synthesis of various organic compounds .
Action Environment
The action of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is known for its exceptional tolerance to mild reaction conditions .
生化分析
Biochemical Properties
The biochemical properties of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride are largely influenced by its boronic acid moiety. Boronic acids are known to interact with various enzymes and proteins. For instance, they can form reversible covalent complexes with diols, a functional group found in many biomolecules . Specific interactions of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride with particular enzymes or proteins have not been reported yet.
Cellular Effects
For example, they can impact cell signaling pathways and gene expression
Molecular Mechanism
As a boronic acid, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
The involvement of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride in metabolic pathways is not well-established. Given the known reactivity of boronic acids, it is plausible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
属性
IUPAC Name |
[4-(methylaminomethyl)phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-10-6-7-2-4-8(5-3-7)9(11)12;/h2-5,10-12H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUTYVLOIWUMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2582364.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2582365.png)

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582368.png)

![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2582374.png)

![3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2582376.png)
![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2582379.png)

![N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2582382.png)
![N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2582383.png)
